3-methyl-4H-1,4-benzothiazine-2-carboxylic acid
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Overview
Description
3-Methyl-4H-1,4-benzothiazine-2-carboxylic acid is a heterocyclic organic compound belonging to the benzothiazine family This compound features a fused benzene and thiazine ring system, with a carboxylic acid group and a methyl group attached to the benzothiazine core
Synthetic Routes and Reaction Conditions:
Heterocyclization: One common synthetic route involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This method typically proceeds in a single step and yields the desired benzothiazine core.
Thiourea Derivatives: Another approach involves converting anthranilic acid or methyl anthranilate to thiourea derivatives, which are then subjected to a thiazine ring closure
Industrial Production Methods: Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. Large-scale reactors and optimized reaction conditions are employed to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the carboxylic acid group.
Reduction: Reduction reactions can target various functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives, such as esters and amides.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution Products: Substituted benzothiazines with different functional groups.
Scientific Research Applications
3-Methyl-4H-1,4-benzothiazine-2-carboxylic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its antimicrobial properties against bacterial species such as E. coli and Bacillus cereus.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
4H-1,4-benzothiazine-2-carboxylic acid: Similar structure but lacks the methyl group.
3-methyl-4H-1,4-benzothiazine-2-carboxylic acid ethyl ester: An ester derivative of the compound.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-methyl-4H-1,4-benzothiazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6-9(10(12)13)14-8-5-3-2-4-7(8)11-6/h2-5,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOAXNTVRRLPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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